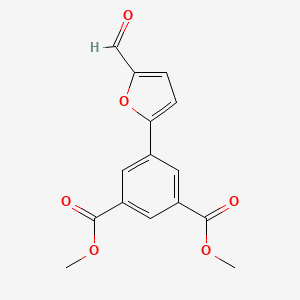
Dimethyl 5-(5-formyl-2-furyl)isophthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 5-(5-formyl-2-furyl)isophthalate is an organic compound with the molecular formula C15H12O6 and a molecular weight of 288.26 g/mol . It is characterized by the presence of a furan ring substituted with a formyl group and an isophthalate moiety esterified with two methyl groups. This compound is primarily used in scientific research and has various applications in chemistry and related fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 5-(5-formyl-2-furyl)isophthalate typically involves the esterification of 5-(5-formyl-2-furyl)isophthalic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
5-(5-formyl-2-furyl)isophthalic acid+2CH3OHH2SO4Dimethyl 5-(5-formyl-2-furyl)isophthalate+2H2O
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: Dimethyl 5-(5-formyl-2-furyl)isophthalate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: 5-(5-carboxy-2-furyl)isophthalic acid.
Reduction: Dimethyl 5-(5-hydroxymethyl-2-furyl)isophthalate.
Substitution: Corresponding amides or esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dimethyl 5-(5-formyl-2-furyl)isophthalate is utilized in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules and polymers.
Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Dimethyl 5-(5-formyl-2-furyl)isophthalate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the ester groups can be hydrolyzed by esterases, leading to the formation of the corresponding carboxylic acid and alcohol. The formyl group can undergo further chemical transformations, influencing the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
- Dimethyl 5-(2-furyl)isophthalate
- Dimethyl 5-(5-methyl-2-furyl)isophthalate
- Dimethyl 5-(5-carboxy-2-furyl)isophthalate
Comparison: Dimethyl 5-(5-formyl-2-furyl)isophthalate is unique due to the presence of the formyl group, which imparts distinct reactivity compared to its analogs. For example, the formyl group can participate in oxidation and reduction reactions, which are not possible with the methyl or carboxy derivatives. This unique reactivity makes it a valuable intermediate in organic synthesis and research.
Propiedades
IUPAC Name |
dimethyl 5-(5-formylfuran-2-yl)benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c1-19-14(17)10-5-9(6-11(7-10)15(18)20-2)13-4-3-12(8-16)21-13/h3-8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJXHGDTDJNQEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC=C(O2)C=O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358317 |
Source


|
| Record name | dimethyl 5-(5-formyl-2-furyl)isophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
591226-59-4 |
Source


|
| Record name | dimethyl 5-(5-formyl-2-furyl)isophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
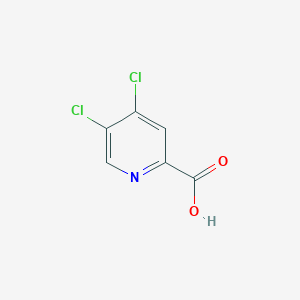
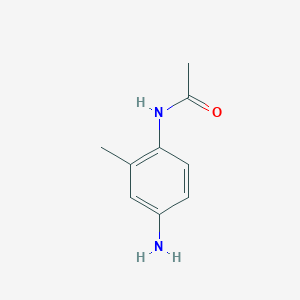
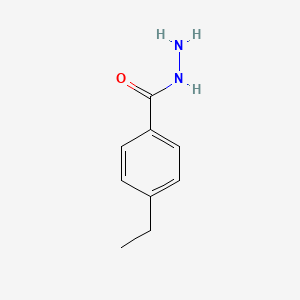
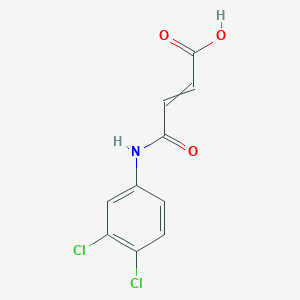
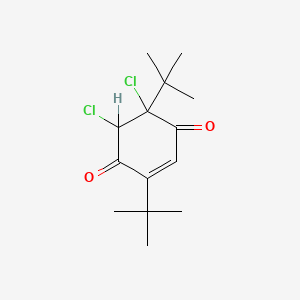
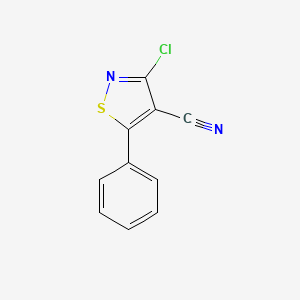
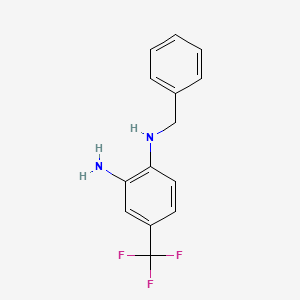
![2-amino-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1331732.png)
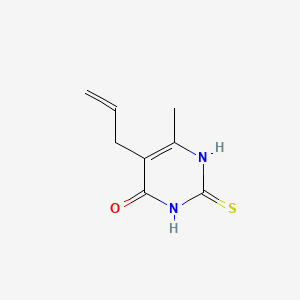
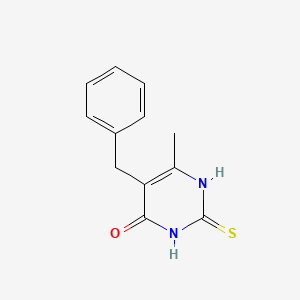
![{[(2-Fluorophenyl)sulfonyl]amino}acetic acid](/img/structure/B1331737.png)
![4,5-Dihydronaphtho[1,2-d]thiazol-2-amine](/img/structure/B1331743.png)
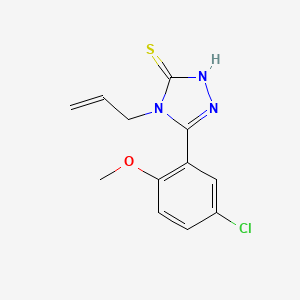
![2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B1331757.png)
